molecular formula C12H14ClNO B1376684 1-Benzoyl-3-(chloromethyl)pyrrolidine CAS No. 1339906-62-5

1-Benzoyl-3-(chloromethyl)pyrrolidine

Cat. No.: B1376684
CAS No.: 1339906-62-5
M. Wt: 223.7 g/mol
InChI Key: KLDUWLRSVLERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It is characterized by a pyrrolidine ring substituted with a benzoyl group at the first position and a chloromethyl group at the third position.

Preparation Methods

The synthesis of 1-Benzoyl-3-(chloromethyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 1-benzoylpyrrolidine with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the substitution reaction. Industrial production methods may involve the use of microbial hydroxylation and stereoselective enzymatic esterification to obtain optically active forms of the compound .

Chemical Reactions Analysis

1-Benzoyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(chloromethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the benzoyl and chloromethyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

1-Benzoyl-3-(chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

The unique combination of the benzoyl and chloromethyl groups in this compound distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

[3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDUWLRSVLERAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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